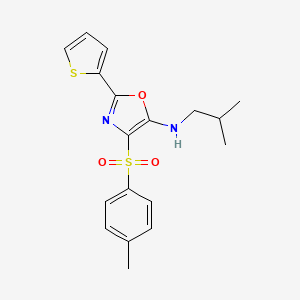![molecular formula C18H15N3O3 B2407082 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 1207001-76-0](/img/structure/B2407082.png)
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Oxadiazoles are heterocyclic compounds that contain one oxygen atom and two nitrogen atoms in a five-membered ring . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are often used as a framework for drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of an acylhydrazide with a carboxylic acid derivative . The yield of these reactions can be quite high, with some reactions yielding up to 94% of the desired product .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo a variety of chemical reactions, including annulation reactions and desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the specific compound. For example, some 1,2,4-oxadiazoles are solid at room temperature . They can also exhibit a range of melting points .科学的研究の応用
1,2,4-Oxadiazole in Drug Development
The 1,2,4-oxadiazole moiety is a core structure found in various pharmacologically active compounds. This five-membered heterocyclic ring, containing two nitrogen atoms and one oxygen atom, is known for its favorable physical, chemical, and pharmacokinetic properties. These properties enhance the pharmacological activity of compounds through hydrogen bond interactions with biomacromolecules. Recent studies have shown that oxadiazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. The versatility of the 1,2,4-oxadiazole ring as a bioactive unit underscores its importance in the synthesis of new medicinal agents (Jing-Jing Wang et al., 2022).
Xanthene Derivatives in Biomedical Applications
Xanthene derivatives, encompassing a wide array of biological activities, have been isolated from various plants, especially those belonging to the Guttiferae family. These compounds have demonstrated significant pharmacological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. The structural diversity and biological efficacy of xanthene derivatives position them as valuable scaffolds for the development of new therapeutic agents. Their potential in drug discovery is particularly notable in the context of treating diseases with complex pathologies (Ofentse Mazimba et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-20-16(24-21-11)10-19-18(22)17-12-6-2-4-8-14(12)23-15-9-5-3-7-13(15)17/h2-9,17H,10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNMVINUZGFGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

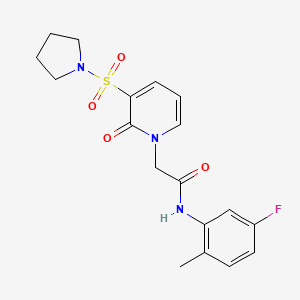
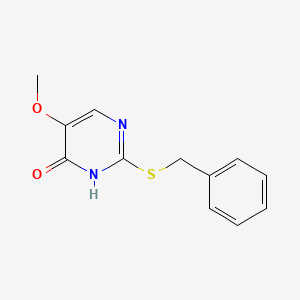
![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)


![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)
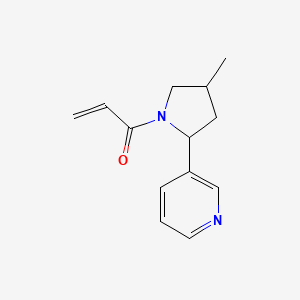
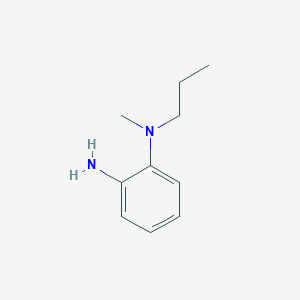
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)
